molecular formula C14H22N4S B3905946 (2E)-2-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]hydrazinecarbothioamide

(2E)-2-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]hydrazinecarbothioamide

Cat. No.: B3905946
M. Wt: 278.42 g/mol
InChI Key: SATHLIJQANVKDR-CXUHLZMHSA-N
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Description

(2E)-2-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]hydrazinecarbothioamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a pyrrole ring, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]hydrazinecarbothioamide typically involves the condensation of 1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine and thioamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]hydrazinecarbothioamide is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers are investigating its ability to interact with specific biological targets, which could lead to the development of new treatments for various diseases.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-2-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-2-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]hydrazinecarbothioamide apart is its combination of a cyclohexyl group, a pyrrole ring, and a hydrazinecarbothioamide moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.

Properties

IUPAC Name

[(E)-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4S/c1-10-8-12(9-16-17-14(15)19)11(2)18(10)13-6-4-3-5-7-13/h8-9,13H,3-7H2,1-2H3,(H3,15,17,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATHLIJQANVKDR-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CCCCC2)C)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2CCCCC2)C)/C=N/NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-2-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]hydrazinecarbothioamide
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(2E)-2-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]hydrazinecarbothioamide
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(2E)-2-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]hydrazinecarbothioamide
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(2E)-2-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]hydrazinecarbothioamide
Reactant of Route 6
(2E)-2-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]hydrazinecarbothioamide

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